(4R,5S)-E1R: A Positive Allosteric Modulator of the Sigma-1 Receptor
(4R,5S)-E1R: A Positive Allosteric Modulator of the Sigma-1 Receptor
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Executive Summary
(4R,5S)-E1R, a specific stereoisomer of methylphenylpiracetam, has been identified as a novel positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R). Unlike orthosteric ligands that directly bind to the receptor's primary binding site, (4R,5S)-E1R influences the receptor's function by binding to a distinct allosteric site. This modulation enhances the effects of endogenous and synthetic σ1R agonists. This technical guide provides a comprehensive overview of the available data on the interaction between (4R,5S)-E1R and the sigma-1 receptor, including its modulatory effects, the experimental protocols used for its characterization, and the relevant signaling pathways.
Introduction
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[1][2] Its modulation has been a target for therapeutic intervention in a variety of central nervous system disorders. (4R,5S)-E1R represents a significant development in σ1R pharmacology, acting not as a direct agonist or antagonist, but as a positive allosteric modulator. This guide will delve into the specifics of this interaction.
Quantitative Data on the Modulatory Effects of (4R,5S)-E1R
Direct binding affinity values such as Ki or IC50 are not typically reported for positive allosteric modulators like (4R,5S)-E1R, as they do not compete directly with orthosteric radioligands in standard binding assays. Instead, their effect is quantified by measuring the potentiation of an orthosteric agonist's action. The available literature indicates that (4R,5S)-E1R enhances the binding of the unselective sigma receptor radioligand [3H]DTG and potentiates the functional effects of the selective σ1R agonist PRE-084.[2]
Table 1: Modulatory Effects of (4R,5S)-E1R on Sigma-1 Receptor Activity
| Experimental Model | Agonist | Measured Effect | (4R,5S)-E1R Concentration | Result | Reference |
| [3H]DTG Binding Assay | - | Enhancement of radioligand binding | Not specified | Enhanced binding of [3H]DTG | [2] |
| Electrically stimulated rat vasa deferentia | PRE-084 | Potentiation of agonist-induced contractions | Not specified | Enhanced PRE-084's stimulating effect | [2] |
| Bradykinin-induced intracellular Ca2+ increase | PRE-084 | Enhancement of agonist-induced Ca2+ increase | Not specified | Enhanced the effect of PRE-084 |
Experimental Protocols
A detailed understanding of the methodologies used to characterize (4R,5S)-E1R's allosteric modulatory effects is crucial for the interpretation of the data.
Radioligand Binding Assay for Allosteric Modulation
This assay is designed to determine if a compound can enhance the binding of a radiolabeled ligand to the sigma-1 receptor.
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Membrane Preparation: Guinea pig brain membranes or cells expressing the sigma-1 receptor are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Assay Components: The assay mixture includes the membrane preparation, the radioligand (e.g., [3H]DTG), and varying concentrations of the test compound ((4R,5S)-E1R).
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Incubation: The mixture is incubated to allow for binding to reach equilibrium.
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Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: An increase in the specific binding of the radioligand in the presence of the test compound indicates positive allosteric modulation.
Functional Assay: Agonist-Induced Intracellular Calcium Mobilization
This assay assesses the ability of (4R,5S)-E1R to potentiate the functional response to a sigma-1 receptor agonist.
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Cell Culture: A suitable cell line endogenously or recombinantly expressing the sigma-1 receptor is cultured.
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Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
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Compound Addition: Cells are pre-incubated with (4R,5S)-E1R or vehicle, followed by the addition of a σ1R agonist (e.g., PRE-084) to stimulate a response. Bradykinin can be used to induce an initial calcium release, which is then modulated by the σ1R agonist.
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Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
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Data Analysis: The potentiation of the agonist-induced calcium signal in the presence of (4R,5S)-E1R is quantified.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Assessing Positive Allosteric Modulation
Caption: Experimental Workflow for PAM Characterization.
Relationship of (4R,5S)-E1R with the Sigma-1 Receptor
Caption: Allosteric Modulation of σ1R by (4R,5S)-E1R.
